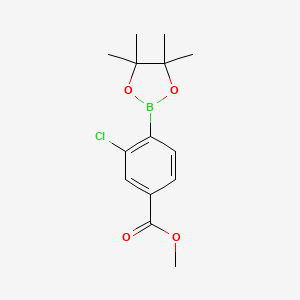
3-Methoxy-2-(methoxycarbonyl)benzoic acid
Descripción general
Descripción
“3-Methoxy-2-(methoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C10H10O5 . It has an average mass of 210.183 Da and a monoisotopic mass of 210.052826 Da .
Molecular Structure Analysis
The molecular structure of “3-Methoxy-2-(methoxycarbonyl)benzoic acid” can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“3-Methoxy-2-(methoxycarbonyl)benzoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 373.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.5±3.0 kJ/mol and a flash point of 149.4±17.2 °C . The index of refraction is 1.543 .Aplicaciones Científicas De Investigación
Synthesis and Luminescent Properties of Compounds : Studies have shown the use of derivatives similar to 3-methoxy-2-(methoxycarbonyl)benzoic acid in the synthesis of lanthanide coordination compounds. These compounds exhibit interesting photophysical properties due to the influence of electron-releasing or electron-withdrawing substituents. This is significant in understanding and improving the photoluminescence of complexes (Sivakumar et al., 2010).
Crystal Structure Analysis : The compound has been utilized in the study of crystal structures, offering insights into the molecular arrangement and interactions. This is essential in the field of crystallography and material science, as it helps understand the properties of materials at a molecular level (Onofrio et al., 2006).
Adsorption and Recovery Applications : Derivatives of 3-methoxy-2-(methoxycarbonyl)benzoic acid have been employed in adsorption studies for the removal of heavy metals from aqueous solutions. Such research is vital for environmental remediation and water treatment processes (Gunjate et al., 2020).
Chemical Synthesis and Organic Reactions : This compound is also involved in the synthesis of various organic molecules. Its role in reactions, such as the formation of anthrones or as a part of the molecular ion in certain compounds, is crucial in organic chemistry and pharmaceutical research (Bieniek et al., 2009).
Study of Molecular Interactions : Research involving 3-methoxy-2-(methoxycarbonyl)benzoic acid derivatives has contributed to the understanding of molecular rearrangements and interactions, which is fundamental in the field of chemistry and material science (Gillis & Porter, 1990).
Safety and Hazards
Propiedades
IUPAC Name |
3-methoxy-2-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-7-5-3-4-6(9(11)12)8(7)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDBRNRBSFWBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(methoxycarbonyl)benzoic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)

![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)

![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)
![8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B3146543.png)
![9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one](/img/structure/B3146550.png)
![2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B3146553.png)





![Furo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3146588.png)